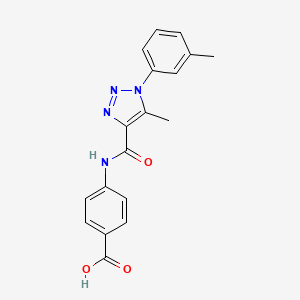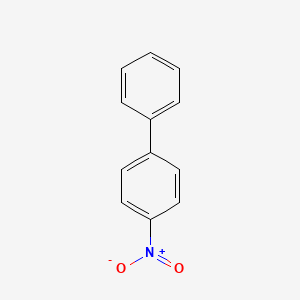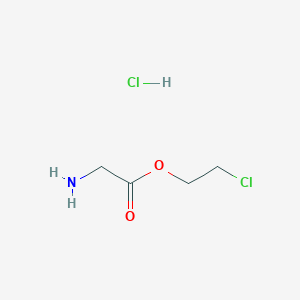
sodium;2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2,4,6-trimethylbenzenesulfonate can be synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene) followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Mesitylene is reacted with sulfuric acid or oleum to introduce the sulfonic acid group, forming 2,4,6-trimethylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form sodium 2,4,6-trimethylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of sodium 2,4,6-trimethylbenzenesulfonate follows similar steps but on a larger scale. The process involves the use of continuous reactors and efficient mixing to ensure complete sulfonation and neutralization. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions typically occur under mild conditions with the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: Products include 2,4,6-trimethylbenzoic acid or other oxidized derivatives.
Reduction: Products include fully reduced benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions and as a sulfonating agent.
Biology: It is used in biochemical assays and as a surfactant in various biological experiments.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,4,6-trimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive and can participate in substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison
Sodium 2,4,6-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfonate, it has higher hydrophobicity and different reactivity patterns. Sodium toluenesulfonate and sodium xylenesulfonate have fewer methyl groups, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
sodium;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUNZYQOYSGHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dibromobenzo[de]isochromene-1,3-dione](/img/structure/B7737345.png)






![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide](/img/structure/B7737397.png)


